An In-Depth Technical Guide to Ethylphosphonic-2-¹³C Acid: Synthesis, Properties, and Applications in Research
An In-Depth Technical Guide to Ethylphosphonic-2-¹³C Acid: Synthesis, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on Ethylphosphonic-2-¹³C acid. As a Senior Application Scientist, my goal is to provide you not just with data, but with a deeper understanding of this isotopically labeled compound, grounded in practical insights and robust scientific principles. The phosphonic acid moiety is a fascinating pharmacophore, and the introduction of a stable isotope label opens up a wealth of applications in drug discovery and development. This guide is structured to provide a logical flow from the fundamental properties of the molecule to its synthesis and practical application, empowering you to confidently incorporate Ethylphosphonic-2-¹³C acid into your research endeavors.
Unveiling the Molecule: Chemical Structure and Physicochemical Properties
Ethylphosphonic-2-¹³C acid is an isotopically labeled version of ethylphosphonic acid, where the terminal carbon of the ethyl group (C2) is a ¹³C isotope. This seemingly subtle modification has profound implications for its use in analytical and mechanistic studies.
The structure of ethylphosphonic acid is characterized by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two hydroxyl groups, and single-bonded to an ethyl group. The phosphorus center has a distorted tetrahedral geometry.[1]
Chemical Structure of Ethylphosphonic-2-¹³C Acid:
The presence of the ¹³C isotope does not significantly alter the macroscopic physicochemical properties of the molecule compared to its unlabeled counterpart. However, it provides a unique spectroscopic handle for detection and quantification in complex biological matrices.
Table 1: Physicochemical Properties of Ethylphosphonic Acid
| Property | Value | Source(s) |
| Molecular Formula | C¹³CH₇O₃P | [2] |
| Molecular Weight | 111.05 g/mol (for the ¹³C labeled version) | [3] |
| Melting Point | 61-63 °C | [4] |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in water, DMSO (slightly), Methanol (slightly) | [4] |
| pKa₁ | ~1.1 - 2.3 (for arylphosphonic acids) | [1] |
| pKa₂ | ~5.3 - 7.2 (for arylphosphonic acids) | [1] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | [4] |
Synthesis of Ethylphosphonic-2-¹³C Acid: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of Ethylphosphonic-2-¹³C acid is typically achieved through a two-step process: the Michaelis-Arbuzov reaction to form the diethyl ester precursor, followed by acidic hydrolysis to yield the final phosphonic acid. The key to the isotopic labeling is the use of a ¹³C-labeled starting material in the first step.
Experimental Protocol: Synthesis of Ethylphosphonic-2-¹³C Acid
Step 1: Synthesis of Diethyl Ethylphosphonate-2-¹³C via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a classic and versatile method for forming carbon-phosphorus bonds.[4][5][6] It involves the reaction of a trialkyl phosphite with an alkyl halide. In this case, we will use triethyl phosphite and iodoethane-¹³C₂.
-
Materials:
-
Triethyl phosphite
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Iodoethane-2-¹³C (or Bromoethane-2-¹³C)
-
Anhydrous toluene (or other suitable high-boiling inert solvent)
-
Reaction flask with a reflux condenser and nitrogen inlet
-
Heating mantle with a stirrer
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triethyl phosphite (1.0 eq).
-
Under a gentle stream of nitrogen, add anhydrous toluene.
-
Slowly add iodoethane-2-¹³C (1.0 eq) to the stirred solution at room temperature. The reaction is often exothermic.
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Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite peak and the appearance of the diethyl ethylphosphonate peak.
-
After the reaction is complete, allow the mixture to cool to room temperature.
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The crude diethyl ethylphosphonate-2-¹³C can be purified by vacuum distillation.
-
-
Causality and Self-Validation: The Michaelis-Arbuzov reaction proceeds via an initial Sₙ2 attack of the nucleophilic phosphorus atom of the triethyl phosphite on the electrophilic carbon of the iodoethane-2-¹³C. This forms a quasi-phosphonium salt intermediate. The iodide ion then attacks one of the ethyl groups on the phosphonium salt in a second Sₙ2 reaction, displacing the diethyl ethylphosphonate-2-¹³C product and forming ethyl iodide as a byproduct. The reaction is driven to completion by the formation of the thermodynamically stable P=O double bond. The purity of the distilled product can be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Step 2: Acidic Hydrolysis of Diethyl Ethylphosphonate-2-¹³C to Ethylphosphonic-2-¹³C Acid
The final step is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method.[7]
-
Materials:
-
Diethyl ethylphosphonate-2-¹³C (from Step 1)
-
Concentrated hydrochloric acid (e.g., 6 M or 12 M)
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Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
-
Procedure:
-
In a round-bottom flask, combine the purified diethyl ethylphosphonate-2-¹³C with an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours (e.g., 6-12 hours). The hydrolysis can be monitored by ³¹P NMR for the disappearance of the starting ester.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.
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The resulting crude Ethylphosphonic-2-¹³C acid can be further purified by recrystallization from a suitable solvent system (e.g., water/acetone).
-
-
Causality and Self-Validation: The acidic hydrolysis proceeds via protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic. Water then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of ethanol. The process is repeated for the second ethoxy group. The final product's identity and purity can be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry, comparing the data with that of the unlabeled standard where applicable.
DOT Diagram: Synthesis of Ethylphosphonic-2-¹³C Acid
Caption: Synthetic route to Ethylphosphonic-2-¹³C acid.
Spectroscopic Characterization
The key feature of Ethylphosphonic-2-¹³C acid is its unique spectroscopic signature due to the ¹³C label.
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¹H NMR: The proton spectrum will be similar to the unlabeled compound, but the signals for the protons on the ¹³C-labeled carbon will appear as doublets due to one-bond ¹H-¹³C coupling (¹J(H,C) ≈ 125 Hz). The protons on the adjacent CH₂ group will also show additional coupling to the ¹³C nucleus.
-
¹³C NMR: The most significant feature will be a large, enhanced signal for the labeled carbon (C2). This signal will appear as a doublet due to one-bond coupling to the phosphorus atom (¹J(P,C)). The signal for the C1 carbon will also be a doublet due to two-bond coupling to phosphorus (²J(P,C)).
-
³¹P NMR: The ³¹P NMR spectrum will show a triplet due to coupling with the two protons on the adjacent C1 carbon. Long-range coupling to the three protons on the ¹³C-labeled C2 may also be observed.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +1 m/z unit compared to the unlabeled compound, confirming the incorporation of a single ¹³C atom.
Applications in Drug Discovery and Development: A Focus on Enzyme Inhibition
Isotopically labeled compounds like Ethylphosphonic-2-¹³C acid are invaluable tools in drug discovery. They are used in a variety of applications, including:
-
Metabolic Tracing: To follow the metabolic fate of a drug candidate or a natural metabolite.[8][9][10][11]
-
Mechanism of Action Studies: To understand how a drug interacts with its target.
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Quantitative Bioanalysis: As internal standards in mass spectrometry-based assays for accurate quantification of the unlabeled analyte.[5]
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NMR-based Screening and Structural Biology: To probe the binding of small molecules to protein targets.
Phosphonates themselves are known to act as mimics of phosphates and are often designed as inhibitors of enzymes that process phosphate-containing substrates.[12]
Exemplary Experimental Protocol: Enzyme Inhibition Assay
This protocol describes a general workflow for evaluating Ethylphosphonic-2-¹³C acid as a potential inhibitor of a hypothetical phosphatase enzyme. The use of the labeled compound allows for NMR-based monitoring of the enzymatic reaction.
-
Objective: To determine the inhibitory activity (e.g., IC₅₀) of Ethylphosphonic-2-¹³C acid against a target phosphatase.
-
Materials:
-
Target phosphatase enzyme
-
Phosphate-containing substrate for the enzyme
-
Ethylphosphonic-2-¹³C acid (as the potential inhibitor)
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and cofactors)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the phosphatase in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a series of dilutions of Ethylphosphonic-2-¹³C acid in the assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Set up the Reactions:
-
In a series of NMR tubes, add the assay buffer.
-
Add the substrate to each tube to a final concentration that is typically at or below its Kₘ value.
-
Add varying concentrations of Ethylphosphonic-2-¹³C acid to the respective tubes. Include a control tube with no inhibitor.
-
-
Initiate the Reaction and Acquire Data:
-
Place the NMR tube in the spectrometer and acquire an initial ³¹P NMR spectrum to establish the baseline signal of the substrate.
-
Initiate the enzymatic reaction by adding a small, known amount of the phosphatase enzyme to the NMR tube and mix quickly.
-
Immediately begin acquiring a series of time-resolved ³¹P NMR spectra.
-
-
Data Analysis:
-
Integrate the signal of the substrate and the product (inorganic phosphate) in each spectrum over time.
-
Calculate the initial rate of the reaction for each inhibitor concentration by plotting the decrease in substrate signal (or increase in product signal) against time.
-
Plot the initial reaction rate as a function of the inhibitor concentration.
-
Fit the data to a suitable inhibition model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value.
-
-
-
Causality and Self-Validation: The rate of the enzymatic reaction is expected to decrease with increasing concentrations of the inhibitor. The ³¹P NMR allows for direct, real-time monitoring of both the substrate and the product without the need for coupled assays or labels on the substrate. The use of the ¹³C-labeled inhibitor itself will not interfere with the ³¹P NMR detection of the reaction, but its binding to the enzyme could be potentially studied using ¹³C NMR if the enzyme is also labeled. The consistency of the results across multiple inhibitor concentrations and the sigmoidal shape of the dose-response curve provide internal validation of the inhibitory effect.
DOT Diagram: Enzyme Inhibition Assay Workflow
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